An In-depth Technical Guide to 1-(3-Aminoquinolin-6-yl)ethanone
An In-depth Technical Guide to 1-(3-Aminoquinolin-6-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-Aminoquinolin-6-yl)ethanone, a substituted quinoline derivative, represents a molecule of significant interest within medicinal chemistry and materials science. The quinoline scaffold is a well-established pharmacophore present in a multitude of biologically active compounds, while the presence of both an amino and an acetyl group offers versatile handles for further chemical modification. This guide provides a comprehensive overview of the available technical data for 1-(3-Aminoquinolin-6-yl)ethanone, including its chemical identity, physicochemical properties, and safety information. In light of the limited publicly available experimental data for this specific molecule, this document also presents predicted spectroscopic characteristics and a plausible synthetic pathway, drawing upon established principles of organic chemistry and data from closely related analogues. The intent is to equip researchers with a foundational understanding of this compound, thereby facilitating its potential exploration in drug discovery and other scientific endeavors.
Molecular Identification and Core Properties
1-(3-Aminoquinolin-6-yl)ethanone is a heterocyclic aromatic compound. The core structure consists of a quinoline ring system which is a fusion of a benzene ring and a pyridine ring. This core is substituted with an amino group (-NH₂) at the 3-position and an acetyl group (-C(O)CH₃) at the 6-position.
Table 1: Chemical Identity and Key Properties
| Identifier | Value | Reference(s) |
| CAS Number | 1934626-74-0 | [1][2] |
| Molecular Formula | C₁₁H₁₀N₂O | [1] |
| Molecular Weight | 186.21 g/mol | [1] |
| Synonyms | 1-(3-amino-6-quinolyl)ethanone, 3-amino-6-acetylquinoline | [1] |
| Purity | Commercially available at ≥95% | [1] |
| Storage | Recommended refrigerated storage | [1] |
Physicochemical and Spectroscopic Data
While specific, experimentally determined data for 1-(3-Aminoquinolin-6-yl)ethanone is not widely published, we can infer its likely properties based on its structure and data from analogous compounds.
Predicted Physicochemical Properties
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Appearance: Likely a solid at room temperature, possibly crystalline, with a color ranging from off-white to yellow or brown, which is characteristic of many amino-substituted aromatic compounds.
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Solubility: Expected to have limited solubility in water but should be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols, a common trait for compounds of this nature.
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Melting Point: No experimentally determined melting point is publicly available. For context, the related compound 3-aminoquinoline has a melting point of 91-92 °C. The presence of the acetyl group and the different substitution pattern would alter this value.
Predicted and Comparative Spectroscopic Data
A full spectroscopic characterization is essential for the unambiguous identification and purity assessment of any chemical compound. Below are the predicted spectroscopic signatures for 1-(3-Aminoquinolin-6-yl)ethanone, based on the known spectral data of 3-aminoquinoline and other substituted quinolines.[3]
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the protons of the amino group, and the methyl protons of the acetyl group.
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Quinoline Ring Protons (δ 7.0-9.0 ppm): A series of doublets, and multiplets corresponding to the protons at the 2, 4, 5, 7, and 8 positions. The exact chemical shifts and coupling constants would be influenced by the electronic effects of the amino (electron-donating) and acetyl (electron-withdrawing) groups.
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Amino Group Protons (-NH₂, broad singlet): The chemical shift of these protons can vary depending on the solvent and concentration.
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Acetyl Group Protons (-CH₃, singlet, ~δ 2.5-2.7 ppm): A sharp singlet integrating to three protons is expected for the methyl group.
¹³C NMR Spectroscopy (Predicted): The carbon spectrum will display 11 distinct signals corresponding to the carbon atoms in the molecule.
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Carbonyl Carbon (-C=O, ~δ 195-200 ppm): This will be the most downfield signal.
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Aromatic Carbons (~δ 110-150 ppm): Signals corresponding to the nine carbons of the quinoline ring. The carbons attached to the nitrogen and the substituents will show characteristic shifts.
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Methyl Carbon (-CH₃, ~δ 25-30 ppm): The signal for the acetyl methyl group.
Infrared (IR) Spectroscopy (Predicted):
Table 2: Predicted Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3300-3500 | Primary amine, likely two bands |
| C-H Stretch (Aromatic) | 3000-3100 | Aromatic C-H bonds |
| C=O Stretch | 1670-1690 | Ketone carbonyl |
| C=C and C=N Stretches | 1500-1650 | Aromatic ring vibrations |
| N-H Bend | 1580-1650 | Primary amine scissoring |
| C-N Stretch | 1250-1350 | Aryl amine |
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 186.21, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the acetyl group and other characteristic cleavages of the quinoline ring.
Synthesis and Reactivity
Proposed Synthetic Pathway: Friedländer Annulation
A potential retrosynthetic analysis suggests that 1-(3-Aminoquinolin-6-yl)ethanone could be prepared from 1-(4-amino-3-nitrophenyl)ethanone and a suitable three-carbon building block, followed by reduction of the nitro group. A more direct approach, however, would be the reaction of a suitably substituted aminobenzaldehyde with a ketone.
Caption: A potential Friedländer synthesis pathway.
Conceptual Protocol:
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Reactant Preparation: A mixture of a suitable 2,4-diaminophenyl ketone derivative and a compound containing a reactive methylene group (e.g., malondialdehyde or a protected equivalent) would be prepared in an appropriate solvent.
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Catalysis: The reaction is typically catalyzed by either an acid (like p-toluenesulfonic acid) or a base (like potassium hydroxide).[4]
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Reaction: The mixture is heated to reflux to drive the condensation and subsequent cyclization to form the quinoline ring.
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Workup and Purification: After the reaction is complete, the product is isolated through standard procedures such as extraction and purified by recrystallization or column chromatography.
Disclaimer: This is a theoretical protocol and requires experimental validation and optimization.
Reactivity Profile
The reactivity of 1-(3-Aminoquinolin-6-yl)ethanone is dictated by its three key functional components: the quinoline ring, the amino group, and the acetyl group.
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Quinoline Ring: The quinoline system can undergo electrophilic aromatic substitution. The positions of substitution will be directed by the activating amino group and the deactivating acetyl group.
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Amino Group: The primary amino group is nucleophilic and can participate in a variety of reactions, including acylation, alkylation, diazotization, and condensation with carbonyl compounds to form Schiff bases.
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Acetyl Group: The methyl protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can then participate in aldol-type reactions. The carbonyl group itself can undergo nucleophilic addition and reduction.
Potential Applications in Research and Drug Development
While specific biological activities for 1-(3-Aminoquinolin-6-yl)ethanone have not been reported, its structural motifs are present in many compounds with known pharmacological properties. This makes it an attractive scaffold for the development of new therapeutic agents.
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Anticancer Agents: Many quinoline derivatives have demonstrated potent anti-proliferative activity against various cancer cell lines.[5] The 3-aminoquinoline scaffold, in particular, is a known pharmacophore in this area.
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Antimalarial Drugs: The quinoline core is famously the basis for several antimalarial drugs, including chloroquine and primaquine.
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Antibacterial Agents: Substituted quinolines have been investigated for their antibacterial properties.[6]
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Kinase Inhibitors: The quinoline structure is often found in small molecule kinase inhibitors used in cancer therapy.
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Chemical Probe and Building Block: Due to its functional groups, this molecule can serve as a versatile building block for the synthesis of more complex molecules and chemical probes for biological systems.
Safety and Handling
Based on available supplier data, 1-(3-Aminoquinolin-6-yl)ethanone should be handled with care in a laboratory setting.
Table 3: GHS Hazard Information
| Hazard Statement | Code | Description |
| H302 | Warning | Harmful if swallowed |
| H315 | Warning | Causes skin irritation |
| H319 | Warning | Causes serious eye irritation |
GHS Pictogram: GHS07 (Exclamation mark)[1]
Precautionary Measures:
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Handle in a well-ventilated area or a fume hood.
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Avoid inhalation of dust and contact with skin and eyes.
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Store in a tightly sealed container in a cool, dry place.
Conclusion
1-(3-Aminoquinolin-6-yl)ethanone is a chemical entity with significant potential, primarily as a building block in the synthesis of novel compounds for drug discovery and materials science. While there is a notable absence of detailed, publicly available experimental data for this specific molecule, this guide provides a solid foundation for researchers by consolidating the known information and offering scientifically sound predictions for its properties and synthesis. The versatile reactivity of its functional groups, coupled with the proven biological relevance of the quinoline scaffold, marks 1-(3-Aminoquinolin-6-yl)ethanone as a compound worthy of further investigation.
References
MilliporeSigma. 1-(3-amino-6-quinolyl)ethanone | 1934626-74-0. Available at: [Link]
[2] PharmaBlock (USA), Inc. as cited by suppliers.
[6] MDPI. Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Available at: [Link]
[7] Spectroscopic analysis and theoretical comparison of the reactivity of 6-amino- 3(R)benzophenone reactions with acetylacetone. Available at: [Link]
[5] PubMed. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. Available at: [Link]
[8] Chemsrc. 1-(3-Quinolinyl)ethanone | CAS#:33021-53-3. Available at: [Link]
MilliporeSigma. 3-Aminoquinoline 98 | 580-17-6. Available at: [Link]
Sources
- 1. 1-(3-amino-6-quinolyl)ethanone | 1934626-74-0 [sigmaaldrich.com]
- 2. 1-(3-amino-6-quinolyl)ethanone | 1934626-74-0 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. chemrevlett.com [chemrevlett.com]
- 8. 1-(3-Quinolinyl)ethanone | CAS#:33021-53-3 | Chemsrc [chemsrc.com]
